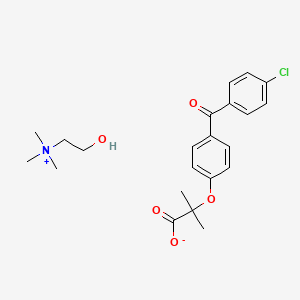

Choline Fenofibrate

Cat. No. B1668903

Key on ui cas rn:

856676-23-8

M. Wt: 421.9 g/mol

InChI Key: JWAZHODZSADEHB-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US07714163B2

Procedure details

A mixture of 100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)-methanone and 148 g (0.82 mol) of methyl 2-bromo-2-methylpropanoate is prepared in a 1 l reactor maintained under a nitrogen atmosphere. The mixture is heated to 145° C., with thorough stirring, and 69 g (0.5 mol) of potassium carbonate are added. The reaction medium is maintained at 145° C. for 3 hours, with thorough stirring, during which time the water formed by the reaction is collected in the distillate. The pressure in the reactor is then gradually reduced in order to remove the excess brominated reactant by distillation. The mixture is then cooled to about 100° C. and 300 ml of n-propanol are added. The resulting mixture is stirred for 10 mm at 90° C. and then filtered at this temperature to remove the insoluble mineral salts. The residual solid is rinsed with 100 ml of hot n-propanol, which is combined with the previous filtrates. The solution obtained is placed in the 1 l reactor under a nitrogen atmosphere and 121.5 g (0.45 mol) of a 45% aqueous solution of choline hydroxide are added. The reaction mixture is stirred for 3 hours under gentle reflux of the solvent and about 240 ml of solvent are then distilled, 130 ml of n-propanol being added to the reactor. The reactor contents are subsequently filtered on a clarifying filter and then cooled slowly to about 15° C. The resulting suspension is filtered on an aspirator and the isolated solid is rinsed with 100 ml of cold n-propanol and then dried in a vacuum oven.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

solvent

Quantity

240 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:24])([CH3:23])[C:19]([O:21]C)=[O:20].C(=O)([O-])[O-].[K+].[K+].[OH-].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36]>O>[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:18]([CH3:24])([CH3:23])[C:19]([O-:21])=[O:20])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1 |f:2.3.4,5.6,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

148 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(=O)OC)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

69 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].OCC[N+](C)(C)C

|

Step Four

[Compound]

|

Name

|

solvent

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is stirred for 10 mm at 90° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is prepared in a 1 l reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under a nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed by the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is collected in the distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the excess brominated reactant

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

300 ml of n-propanol are added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered at this temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the insoluble mineral salts

|

WASH

|

Type

|

WASH

|

|

Details

|

The residual solid is rinsed with 100 ml of hot n-propanol, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is stirred for 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are then distilled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

130 ml of n-propanol being added to the reactor

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reactor contents are subsequently filtered on a clarifying

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled slowly to about 15° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting suspension is filtered on an aspirator

|

WASH

|

Type

|

WASH

|

|

Details

|

the isolated solid is rinsed with 100 ml of cold n-propanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCC[N+](C)(C)C.ClC1=CC=C(C(=O)C2=CC=C(OC(C(=O)[O-])(C)C)C=C2)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |